molecular formula C21H29O3PS B2408317 (S)-3-(tert-butyl)-4-(2,6-dimethoxy-3,5-dimethylphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole CAS No. 2021202-03-7

(S)-3-(tert-butyl)-4-(2,6-dimethoxy-3,5-dimethylphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole

Cat. No. B2408317
CAS RN: 2021202-03-7
M. Wt: 392.49
InChI Key: IOXDPOSBCWANEF-VQIWEWKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-(tert-butyl)-4-(2,6-dimethoxy-3,5-dimethylphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole is a useful research compound. Its molecular formula is C21H29O3PS and its molecular weight is 392.49. The purity is usually 95%.
BenchChem offers high-quality (S)-3-(tert-butyl)-4-(2,6-dimethoxy-3,5-dimethylphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-(tert-butyl)-4-(2,6-dimethoxy-3,5-dimethylphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Derivatives for Chemical Research Research indicates that derivatives of similar compounds have been synthesized for various chemical studies. For instance, the synthesis of phenol derivatives using 2,6-dimethylphenol and other compounds suggests a methodology that could be applicable to the synthesis of derivatives of (S)-3-(tert-butyl)-4-(2,6-dimethoxy-3,5-dimethylphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole for chemical research purposes (Nassiri, 2017).

  • Antineoplastic Properties Some compounds structurally related to (S)-3-(tert-butyl)-4-(2,6-dimethoxy-3,5-dimethylphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole have been explored for their potential antineoplastic properties. For example, benzoxazole-2ylphosphonates, which share some structural similarities, have been investigated for their apoptosis-inducing capabilities as potential anticancer agents (Barghash, Ganoub, & Abdou, 2014).

  • Molecular Complexes with Metal Halides Studies on complexes of metal halides with unreduced quinone-type ligands, including those with 2,6-di-tert-butylphenyl, reveal insights into the potential for forming molecular complexes involving (S)-3-(tert-butyl)-4-(2,6-dimethoxy-3,5-dimethylphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole. These complexes could be significant in inorganic chemistry and material science (Ershova et al., 2021).

  • Antioxidant Activity Analogous compounds, such as 2,5-Di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties, have been synthesized and evaluated for their antioxidant properties. This suggests that derivatives of (S)-3-(tert-butyl)-4-(2,6-dimethoxy-3,5-dimethylphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole could be investigated for similar biological activities (Shakir, Ariffin, & Abdulla, 2014).

  • Chemical Reactivity and Synthesis Research on the reaction of similar compounds with acetylenes and phenylacetylene, resulting in substitution reactions and the formation of new compounds, indicates potential pathways for the reactivity and synthesis of (S)-3-(tert-butyl)-4-(2,6-dimethoxy-3,5-dimethylphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole in chemical synthesis (Mironov et al., 2001).

  • Pharmaceutical Research While there's no direct reference to the pharmaceutical applications of (S)-3-(tert-butyl)-4-(2,6-dimethoxy-3,5-dimethylphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, research on structurally similar compounds, such as benzazole-2-thiones, shows their potential in developing new pharmaceutical agents due to their varying antiradical activities (Gataullina et al., 2017).

properties

IUPAC Name

(3S)-3-tert-butyl-4-(2,6-dimethoxy-3,5-dimethylphenyl)-2H-1,3-benzoxaphosphole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27O3P/c1-13-11-14(2)19(23-7)17(18(13)22-6)15-9-8-10-16-20(15)25(12-24-16)21(3,4)5/h8-11H,12H2,1-7H3/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEETVIXTAXQITH-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1OC)C2=C3C(=CC=C2)OCP3C(C)(C)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1OC)C2=C3C(=CC=C2)OC[P@]3C(C)(C)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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